molecular formula C10H7BrO B1656015 6-Bromo-1,4-dihydro-1,4-epoxynaphthalene CAS No. 477907-60-1

6-Bromo-1,4-dihydro-1,4-epoxynaphthalene

Cat. No.: B1656015
CAS No.: 477907-60-1
M. Wt: 223.07
InChI Key: HSVGKYBQKBHYEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-1,4-dihydro-1,4-epoxynaphthalene is an organic compound with the molecular formula C10H7BrO and a molecular weight of 223.07 g/mol . This compound is characterized by the presence of a bromine atom at the 6th position of a 1,4-dihydro-1,4-epoxynaphthalene structure. It is a derivative of naphthalene, which is a polycyclic aromatic hydrocarbon.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-1,4-dihydro-1,4-epoxynaphthalene typically involves the bromination of 1,4-dihydro-1,4-epoxynaphthalene. The reaction is carried out under controlled conditions to ensure selective bromination at the 6th position. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents in the presence of a solvent like carbon tetrachloride or chloroform .

Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-1,4-dihydro-1,4-epoxynaphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution Products: Various substituted naphthalenes.

    Oxidation Products: Quinones or other oxidized naphthalene derivatives.

    Reduction Products: Diols or dehalogenated naphthalenes.

Scientific Research Applications

6-Bromo-1,4-dihydro-1,4-epoxynaphthalene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biological molecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Bromo-1,4-dihydro-1,4-epoxynaphthalene involves its interaction with various molecular targets. The bromine atom and the epoxide ring are reactive sites that can interact with nucleophiles or electrophiles. The compound can form covalent bonds with biological molecules, potentially altering their function or activity. The exact pathways and targets depend on the specific context of its use .

Comparison with Similar Compounds

Uniqueness: 6-Bromo-1,4-dihydro-1,4-epoxynaphthalene is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs. This makes it a valuable compound in various synthetic and research applications.

Properties

IUPAC Name

4-bromo-11-oxatricyclo[6.2.1.02,7]undeca-2(7),3,5,9-tetraene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrO/c11-6-1-2-7-8(5-6)10-4-3-9(7)12-10/h1-5,9-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSVGKYBQKBHYEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2C3=C(C1O2)C=CC(=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80785247
Record name 6-Bromo-1,4-dihydro-1,4-epoxynaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80785247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477907-60-1
Record name 6-Bromo-1,4-dihydro-1,4-epoxynaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80785247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-1,4-dihydro-1,4-epoxynaphthalene
Reactant of Route 2
Reactant of Route 2
6-Bromo-1,4-dihydro-1,4-epoxynaphthalene
Reactant of Route 3
Reactant of Route 3
6-Bromo-1,4-dihydro-1,4-epoxynaphthalene
Reactant of Route 4
Reactant of Route 4
6-Bromo-1,4-dihydro-1,4-epoxynaphthalene
Reactant of Route 5
Reactant of Route 5
6-Bromo-1,4-dihydro-1,4-epoxynaphthalene
Reactant of Route 6
Reactant of Route 6
6-Bromo-1,4-dihydro-1,4-epoxynaphthalene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.